molecular formula C10H17ClN2O2 B1376626 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1423032-27-2

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1376626
CAS RN: 1423032-27-2
M. Wt: 232.71 g/mol
InChI Key: SKBLBVXGLVPMKB-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2 . It is a compound of interest in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine-2,5-dione ring attached to a 4-aminocyclohexyl group . The InChI code for this compound is 1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.71 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 232.0978555 g/mol . The topological polar surface area is 63.4 Ų . It has a complexity of 241 .

Scientific Research Applications

Drug Development: Novel Therapeutics

The pyrrolidine-2,5-dione scaffold is widely utilized in medicinal chemistry due to its versatility in drug development. Specifically, 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride can be used to synthesize biologically active compounds with potential therapeutic applications. Its structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .

Neurological Disorders: Research and Treatment

This compound has applications in the study of neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable tool for developing treatments that target the central nervous system. Researchers can use it to investigate the pathophysiology of neurological conditions and screen for neuroprotective agents.

Carbonic Anhydrase Inhibition

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride has been evaluated for its inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in various diseases such as glaucoma and retinal disorders. The compound’s efficacy in inhibiting these enzymes can lead to the development of new drugs for treating these conditions .

Material Science: Polymer Synthesis

In material science, this compound can be used as a monomer in polymer synthesis. Its reactive functional groups allow it to polymerize into novel materials with unique properties, such as enhanced durability or biocompatibility, which can be used in medical devices or as part of biomaterials .

Analytical Chemistry: Chromatography

The compound’s unique structure makes it suitable as a standard or reagent in chromatographic methods. It can help in the separation and analysis of complex mixtures, aiding in the identification and quantification of substances within a sample .

Chemical Synthesis: Building Block

As a building block in chemical synthesis, 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride can be used to construct a wide range of complex molecules. Its aminocyclohexyl group, in particular, offers a handle for further functionalization, enabling the synthesis of diverse compounds for research or industrial applications .

Life Sciences: Protein Interaction Studies

This compound can be employed in life sciences to study protein interactions. By incorporating it into peptides or other small molecules, researchers can investigate how proteins interact with each other, which is fundamental in understanding cellular processes and disease mechanisms .

Enzyme Mechanism Elucidation

Finally, 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride can be used to elucidate enzyme mechanisms. By acting as an inhibitor or substrate analog, it can provide insights into the catalytic functions of enzymes, which is essential for designing enzyme inhibitors or activators for therapeutic use .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBLBVXGLVPMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C(=O)CCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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